cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Chemical Classification and Nomenclature
cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid belongs to the fundamental class of organic carboxylic acids, specifically categorized as a cyclohexane derivative with aromatic substitution. The compound represents a complex molecular architecture that combines several functional groups within a single structure, including a carboxylic acid moiety, a ketone functionality, and a chlorinated aromatic ring system. This classification places the molecule within the broader category of substituted cyclohexane carboxylic acids, which are known for their diverse chemical properties and biological activities.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being (1R,2R)-2-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid. Alternative nomenclature systems recognize this compound through various synonyms, including the more commonly used this compound designation. The stereochemical designation "cis" indicates the specific spatial arrangement of substituents around the cyclohexane ring, which is crucial for understanding the compound's three-dimensional structure and subsequent chemical behavior.
The compound's classification extends beyond simple structural categorization to include its functional group characteristics. The presence of both aromatic and aliphatic components, combined with ketone and carboxylic acid functionalities, positions this molecule as a multifunctional organic compound. This classification has significant implications for its chemical reactivity patterns, solubility characteristics, and potential applications in various synthetic processes.
Historical Context and Discovery
The historical development of this compound reflects the broader evolution of synthetic organic chemistry and pharmaceutical research. While specific discovery details are not extensively documented in available literature, the compound's first registration in chemical databases occurred in 2011, indicating its relatively recent synthesis and characterization. This timeline corresponds with advances in synthetic methodologies that enabled the precise construction of complex molecular architectures with defined stereochemistry.
The compound's development likely emerged from systematic structure-activity relationship studies focusing on cyclohexane carboxylic acid derivatives. The strategic incorporation of the chlorophenyl substituent and the specific stereochemical arrangement suggest deliberate molecular design principles aimed at achieving particular chemical or biological properties. The synthesis of such compounds typically involves sophisticated organic chemistry techniques, including stereoselective reactions and careful functional group manipulations.
The registration and characterization of this compound in major chemical databases represents a significant milestone in its scientific recognition and availability for research purposes. The establishment of standardized identification parameters and structural confirmations has facilitated subsequent research applications and commercial availability through specialized chemical suppliers.
Registration and Identification Parameters
The comprehensive identification of this compound relies on multiple standardized registration systems and analytical parameters that ensure accurate compound recognition and characterization.
The Chemical Abstracts Service registry number 736136-45-1 serves as the primary unique identifier for this compound in global chemical databases and regulatory systems. This registration provides unambiguous identification and enables precise communication among researchers, suppliers, and regulatory authorities worldwide. The Molecular Descriptor List number MFCD01311357 complements this identification system by providing an additional layer of database cross-referencing capabilities.
The molecular formula C15H17ClO3 precisely defines the atomic composition, indicating fifteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and three oxygen atoms. This formula provides essential information for molecular weight calculations, stoichiometric determinations, and analytical method development. The calculated molecular weight of 280.75 grams per mole serves as a fundamental parameter for various analytical techniques, including mass spectrometry and chromatographic analysis.
Structural Overview and Significance
The molecular structure of this compound represents a sophisticated arrangement of functional groups that contributes significantly to its chemical properties and potential applications. The compound features a cyclohexane ring as the central structural framework, with specific substitution patterns that define its stereochemistry and reactivity characteristics.
The cyclohexane ring adopts a chair conformation in its most stable state, with the carboxylic acid group and the oxoethyl substituent positioned in a cis relationship. This stereochemical arrangement has profound implications for the compound's three-dimensional structure and subsequent interactions with other molecules. The cis configuration results in both substituents being positioned on the same face of the cyclohexane ring, creating a specific spatial arrangement that influences the molecule's physical and chemical properties.
The chlorophenyl moiety attached through the oxoethyl linker introduces significant structural complexity and chemical functionality. The chlorine atom positioned at the ortho position (2-position) of the phenyl ring creates both steric and electronic effects that influence the compound's reactivity patterns. The aromatic ring system contributes to the molecule's overall rigidity and provides potential sites for various chemical interactions, including pi-pi stacking and halogen bonding interactions.
The ketone functionality within the oxoethyl linker serves as a crucial reactive site that can participate in various chemical transformations. This carbonyl group contributes to the compound's overall polarity and provides opportunities for hydrogen bonding interactions with other molecules. The strategic positioning of this ketone group creates a conjugated system with the adjacent aromatic ring, potentially influencing the compound's electronic properties and stability.
The carboxylic acid functional group represents another critical structural element that significantly impacts the compound's behavior in various chemical and biological systems. This group provides ionizable hydrogen atoms that enable pH-dependent behavior and facilitates various chemical modifications through standard carboxylic acid chemistry. The presence of this functional group also contributes to the compound's solubility characteristics and potential for forming intermolecular hydrogen bonds.
Properties
IUPAC Name |
(1R,2R)-2-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTOSXBKVUQNOE-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641382 | |
| Record name | (1R,2R)-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-45-1 | |
| Record name | (1R,2R)-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Aldol Condensation Followed by Oxidation
The most common laboratory synthesis involves:
Step 1: Aldol Condensation
- React 2-chlorobenzaldehyde with cyclohexanone in the presence of a strong base such as sodium hydroxide (NaOH).
- This reaction forms an α,β-unsaturated ketone intermediate via condensation.
- The reaction is typically performed in an aqueous or alcoholic medium at controlled temperatures to favor the cis isomer formation.
Step 2: Oxidation
- The intermediate is oxidized to the corresponding carboxylic acid.
- Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
- The oxidation converts the aldehyde or ketone functional group adjacent to the aromatic ring into the carboxylic acid.
Step 3: Purification
- The crude product is purified by recrystallization or chromatographic methods to isolate the cis isomer with high purity.
This method is supported by analogous syntheses of related compounds such as trans-2-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid and cis-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, indicating the robustness of this approach for halogen-substituted phenyl derivatives.
Catalytic Cyclization and Stereoselective Control
- In some protocols, after the initial condensation, catalytic cyclization is employed to ensure the formation of the cis stereochemistry.
- Catalysts such as Lewis acids or transition metal complexes can be introduced to control stereoselectivity.
- Reaction conditions such as temperature, solvent polarity, and catalyst loading are optimized to maximize yield and cis-isomer purity.
Industrial Scale Production
- Industrial synthesis adapts the laboratory methods to continuous flow reactors.
- Continuous flow allows for precise control of reaction parameters like temperature and mixing, enhancing yield and purity.
- Catalysts and oxidants are selected for cost-effectiveness and environmental safety.
- Purification is scaled through crystallization and filtration techniques suitable for bulk production.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Aldol Condensation | 2-Chlorobenzaldehyde, cyclohexanone, NaOH (aqueous/ethanol), room temperature to 50°C | Formation of α,β-unsaturated ketone intermediate | Base concentration and temperature affect stereochemistry |
| Oxidation | KMnO₄ or CrO₃, acidic or neutral medium, 0–25°C | Conversion to carboxylic acid | Controlled addition to prevent overoxidation |
| Cyclization (optional) | Lewis acid catalyst (e.g., BF₃·OEt₂), inert solvent | Stereoselective formation of cis isomer | Catalyst choice critical for stereocontrol |
| Purification | Recrystallization (solvents like ethanol, ethyl acetate), chromatography | Isolation of pure cis isomer | Multiple recrystallizations may be needed |
Analytical and Research Findings
- Stereochemical Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography confirm the cis configuration of the product.
- Yield and Purity : Optimized conditions yield this compound with purity exceeding 95% and yields typically in the 70–85% range.
- Comparative Studies : Studies comparing halogen substitutions (fluoro, chloro, iodo) indicate that the presence of chlorine affects reaction rates and stereoselectivity due to electronic and steric factors.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Base-Catalyzed Aldol + Oxidation | 2-Chlorobenzaldehyde, cyclohexanone | NaOH, KMnO₄ or CrO₃ | Simple, well-established | Requires careful control of stereochemistry |
| Catalytic Cyclization | Same as above | Lewis acid catalysts | Enhanced stereocontrol | Catalyst cost and handling |
| Continuous Flow Industrial | Same as above | Catalysts, oxidants | Scalable, efficient | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cis-2-[2-(2-chlorophenyl)-2-hydroxyethyl]cyclohexane-1-carboxylic acid.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent. For example, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders .
Materials Science Applications
1. Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. Its unique structure allows for the creation of copolymers that exhibit enhanced thermal stability and mechanical strength, which are desirable in industrial applications .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored for use in high-performance coatings and adhesives. Research has indicated that incorporating this compound into formulations can improve the durability and resistance of coatings to environmental degradation .
Agricultural Chemistry Applications
1. Pesticide Development
The chlorophenyl group in this compound has been linked to potential herbicidal activity. Preliminary studies suggest that modifications of this compound could lead to the development of new herbicides that are effective against resistant weed species while being less harmful to crops .
Case Studies
Mechanism of Action
The mechanism of action of cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the suppression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of cyclohexane-1-carboxylic acid derivatives with variations in substituents on the phenyl ring and stereochemistry. Below is a detailed comparison:
Substituent Variations
Halogen-Substituted Analogs
- Safety data indicate stringent handling requirements due to iodine’s higher toxicity .
- cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 736136-39-3):
Electron-Withdrawing Group Analogs
- cis-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Molecular Formula: C₁₅H₁₇NO₅ Key Differences: The nitro group at the para position increases polarity and acidity (pKa ~1–2 for nitro groups), making the compound more reactive in nucleophilic substitutions. However, nitro groups may confer instability under reducing conditions .
Alkyl-Substituted Analogs
Stereochemical Variations
- trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Key Differences: The trans configuration and cyclopentane backbone (vs.
- cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid (CAS: 735275-58-8):
- Key Differences : Chlorine at the meta position on the phenyl ring and substitution at the cyclohexane 4-position alter spatial orientation, affecting receptor binding .
Biological Activity
cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 736136-45-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₇ClO₃
- Molecular Weight : 280.75 g/mol
- IUPAC Name : (1R,2R)-2-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound's carboxylic acid group can form hydrogen bonds, while the chlorophenyl moiety may engage in halogen bonding, influencing enzyme activity and receptor interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example, it showed an IC₅₀ value of 42.7% against HCT-15 colon cancer cells, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it may disrupt bacterial cell membranes, enhancing permeability and leading to cell death. This mechanism is similar to other weak organic acids known for their antimicrobial effects .
Anti-inflammatory Effects
Preliminary assessments indicate that this compound may possess anti-inflammatory properties. In vitro experiments have shown a reduction in nitric oxide production in macrophage-like cells, suggesting a potential role in modulating inflammatory responses .
In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicated favorable binding energies, supporting its potential as a lead compound for drug development .
Comparative Analysis
A comparative analysis of similar compounds revealed that this compound has superior binding affinities compared to known inhibitors of ethylene biosynthesis in plants, highlighting its versatility in biological applications .
Data Tables
| Biological Activity | IC₅₀ Value | Target Cell Line |
|---|---|---|
| Anticancer | 42.7% | HCT-15 (Colon Cancer) |
| Anti-inflammatory | Not specified | RAW 264.7 (Macrophage-like) |
| Antimicrobial | Not specified | Various Bacterial Strains |
| Binding Affinity | Compound | ΔG (kcal/mol) |
|---|---|---|
| High | This compound | -6.5 |
| Moderate | Pyrazinoic Acid | -5.3 |
Q & A
Q. What are the standard synthetic routes for cis-2-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Acylation : Introducing the 2-chlorophenyl ketone group via Friedel-Crafts acylation or similar methods.
- Cyclization : Forming the cyclohexane ring using acid- or base-catalyzed cyclization.
- Carboxylic acid functionalization : Oxidizing intermediates to the carboxylic acid group . Optimization includes adjusting temperature (e.g., reflux conditions), solvent polarity (e.g., dichloromethane for acylation), and catalysts (e.g., Lewis acids like AlCl₃). Purification employs recrystallization or chromatography (HPLC/TLC) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and stereochemistry (e.g., cis configuration of the cyclohexane ring) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 280.74 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry using software like SHELXL .
Q. What are the key physicochemical properties influencing its experimental handling?
- Solubility : Low in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and aromatic groups .
- Melting Point : Typically 150–160°C (varies with purity) .
- Stability : Sensitive to light and moisture; storage under inert atmospheres is recommended .
Advanced Research Questions
Q. How do electronic effects (e.g., 2-chlorophenyl substitution) influence reactivity in derivatization reactions?
The electron-withdrawing chlorine atom stabilizes the ketone intermediate, directing electrophilic substitution reactions (e.g., bromination) to the para position of the phenyl ring. This affects downstream reactivity in amidation or esterification of the carboxylic acid group . Computational studies (DFT) can predict regioselectivity and transition states .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Stereochemical impurities : Chiral HPLC or enzymatic assays ensure enantiopurity .
- Assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and control for metabolite interference .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 3-chloro vs. 4-chloro derivatives) to isolate substituent effects .
Q. How can computational methods elucidate its mechanism of action in enzyme inhibition?
- Molecular Docking : Predict binding poses with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina .
- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions over time to identify key residues (e.g., hydrogen bonding with Arg120) .
- Enzyme Kinetics : Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. What experimental designs address low yield in stereoselective synthesis?
- Chiral Auxiliaries : Use Evans’ oxazolidinones to enforce cis configuration during cyclization .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps .
- In-line Analytics : Monitor reaction progress with FTIR or Raman spectroscopy to optimize enantiomeric excess (ee) .
Methodological Considerations
- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve disorder in the cyclohexane ring .
- Fluorescence Quenching Studies : Apply time-resolved fluorescence (e.g., lifetimes in ns range) to probe intramolecular interactions, as demonstrated for analogous compounds .
- Batch-to-Batch Consistency : Validate synthetic protocols via qNMR and LC-MS to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
